molecular formula C21H20ClNO2 B1393887 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride CAS No. 1160261-06-2

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride

Cat. No.: B1393887
CAS No.: 1160261-06-2
M. Wt: 353.8 g/mol
InChI Key: ONTGCJNEYKYCOV-UHFFFAOYSA-N
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Description

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a specialized acid halide characterized by a quinoline backbone substituted with an ethyl group at the 6-position and a 4-isopropoxyphenyl group at the 2-position. The carbonyl chloride functional group at the 4-position renders it highly reactive, enabling its use in nucleophilic acyl substitution reactions for synthesizing amides, esters, and other derivatives .

Key structural features include:

  • Ethyl group (C6): Enhances lipophilicity and modulates electronic effects.
  • 4-Isopropoxyphenyl group (C2): The bulky isopropoxy moiety introduces steric hindrance, reducing the rate of nucleophilic attack at the carbonyl center compared to less hindered analogs .
  • Carbonyl chloride (C4): A reactive site for derivatization, critical in pharmaceutical and materials science applications.

The compound is commercially available with a purity of >95% (CAS 1160261-06-2, MFCD12198051) and is typically synthesized via thionyl chloride-mediated conversion of the corresponding carboxylic acid precursor, a method common to quinoline carbonyl chlorides .

Properties

IUPAC Name

6-ethyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClNO2/c1-4-14-5-10-19-17(11-14)18(21(22)24)12-20(23-19)15-6-8-16(9-7-15)25-13(2)3/h5-13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTGCJNEYKYCOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Proteomics Research

The compound is primarily utilized in proteomics as a reagent for modifying proteins and peptides. Its reactive carbonyl chloride group allows it to participate in acylation reactions, facilitating the study of protein structure and interactions. This application is crucial for understanding biological processes at the molecular level.

Organic Synthesis

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride serves as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:

  • Substitution Reactions : The carbonyl chloride can react with nucleophiles such as amines or alcohols to form amides or esters.
  • Electrophilic Substitution : The quinoline moiety allows for electrophilic substitution at the 2 or 4 positions of the quinoline ring, expanding its utility in synthetic chemistry.

Medicinal Chemistry

Research indicates that derivatives of quinoline, including this compound, exhibit significant biological activities. Notably:

  • Anticancer Activity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer treatment.
  • Antimicrobial Properties : Studies have indicated that quinoline derivatives possess antimicrobial activities, making them candidates for further investigation in drug development.

Case Studies

  • Anticancer Studies : Recent research has highlighted the potential of quinoline derivatives in enhancing the efficacy of existing anticancer drugs. For example, compounds structurally related to this compound have been shown to improve the cytotoxicity against specific cancer cell lines by modifying their structure to enhance activity .
  • Proteomic Applications : In proteomics, this compound has been employed to modify proteins for mass spectrometry analysis, helping researchers understand protein dynamics and interactions within cellular environments .
  • Synthetic Pathways : Various synthetic routes have been developed for creating derivatives of this compound, showcasing its versatility as a precursor for more complex molecules used in pharmaceutical applications .

Mechanism of Action

The mechanism of action of 6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The reactivity and applications of quinoline-4-carbonyl chlorides are heavily influenced by substituents on the phenyl ring and quinoline backbone. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight Key Properties Reference
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride Ethyl (C6), 4-isopropoxyphenyl (C2) 325.79 High steric hindrance; selective acylation due to bulky isopropoxy group
6-Ethyl-2-(4-methylphenyl)quinoline-4-carbonyl chloride (QY-7658) Ethyl (C6), 4-methylphenyl (C2) 309.8 Lower steric bulk; faster nucleophilic attack compared to isopropoxy analog
2-(4-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride Chloro (C6), 4-butoxyphenyl (C2) 390.66 Increased solubility in organic solvents; moderate reactivity
6-Ethyl-2-(3-methoxyphenyl)quinoline-4-carbonyl chloride Ethyl (C6), 3-methoxyphenyl (C2) 325.79 Electron-donating methoxy group enhances resonance stabilization
2-(4-Chlorophenyl)quinoline-4-carbonyl chloride (D8) Chlorophenyl (C2) 322.75 Electron-withdrawing Cl increases electrophilicity of carbonyl chloride

Key Observations :

  • Steric Effects : The 4-isopropoxy group in the target compound significantly slows reaction kinetics compared to methyl or methoxy substituents, making it advantageous for controlled acylation reactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl in D8) increase the electrophilicity of the carbonyl chloride, while electron-donating groups (e.g., methoxy in D6) stabilize intermediates through resonance .

Biological Activity

6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride is a compound of increasing interest due to its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

The compound has the molecular formula C21H20ClNO2 and a molecular weight of 353.85 g/mol. It features a carbonyl chloride functional group, which enhances its reactivity towards nucleophiles, allowing it to participate in acylation reactions with amines and alcohols to form amides or esters. The quinoline moiety also facilitates electrophilic substitution reactions, broadening its reactivity profile .

Anticancer Potential

Recent studies indicate that derivatives of quinoline, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. Notably, compounds related to this structure have shown promising results in inhibiting the growth of cancer cells through various mechanisms:

  • Cytotoxicity : The compound has demonstrated significant antiproliferative activity with IC50 values indicating potent effects against specific cancer cell lines. For instance, similar compounds have displayed IC50 values ranging from 2.71 μM to 6.18 μM when compared to standard chemotherapeutic agents like Doxorubicin .
  • Mechanisms of Action :
    • Cell Cycle Arrest : Research shows that certain derivatives induce G1 phase arrest in the cell cycle, leading to reduced proliferation rates .
    • Apoptosis Induction : The compound triggers apoptosis by upregulating p53 and caspase-9 levels significantly compared to control groups, suggesting a pathway for therapeutic intervention in cancer treatment .
  • Targeting Kinases : Some studies have focused on the inhibitory potential of these compounds against specific kinases such as EGFR (Epidermal Growth Factor Receptor), with IC50 values indicating comparable efficacy to established inhibitors .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this quinoline compound have been studied for their antimicrobial activities:

  • Antibacterial Effects : The compound has shown activity against various Gram-positive and Gram-negative bacteria. For example, structural analogs have exhibited minimum inhibitory concentrations (MIC) ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens like E. coli and Bacillus species .
  • Antifungal Properties : Similar derivatives have also demonstrated antifungal activity against strains such as C. albicans, with MIC values indicating effective inhibition .

Case Studies and Research Findings

Several studies highlight the biological efficacy of quinoline derivatives:

StudyFindings
RSC Advances (2024)Compounds derived from quinoline showed significant antiproliferative actions with IC50 values lower than traditional drugs .
MDPI (2024)Investigated antibacterial and antifungal activities across various strains; demonstrated promising results for several derivatives .
PMC Research (2022)Focused on the mechanism of action involving cell cycle arrest and apoptosis induction in cancer cells treated with related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
6-Ethyl-2-(4-isopropoxyphenyl)quinoline-4-carbonyl chloride

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